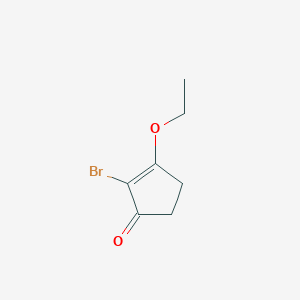

2-Bromo-3-ethoxycyclopent-2-enone

Description

BenchChem offers high-quality 2-Bromo-3-ethoxycyclopent-2-enone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-ethoxycyclopent-2-enone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-2-10-6-4-3-5(9)7(6)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEROMHXUKREOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444008 | |

| Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226703-16-8 | |

| Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-ethoxycyclopent-2-enone: Synthesis, Properties, and Synthetic Utility

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the cyclopentenone framework stands out as a privileged scaffold. Its prevalence in a vast array of natural products and medicinally important compounds is a testament to the versatile reactivity of the enone functionality.[1] When this core is further functionalized with strategically placed reactive handles, its utility expands exponentially. This guide focuses on one such powerful intermediate: 2-Bromo-3-ethoxycyclopent-2-enone .

This molecule is a compelling synthetic building block due to the orthogonal reactivity of its three key features: the electron-deficient α,β-unsaturated ketone, the vinyl bromide, and the electron-rich enol ether. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling and nucleophilic substitution reactions.[2] Simultaneously, the ethoxy group modulates the electronic properties of the enone system, influencing regioselectivity and providing a site for potential hydrolysis or modification. This guide provides an in-depth exploration of the synthesis, properties, and chemical reactivity of this compound for researchers, scientists, and drug development professionals seeking to leverage its unique chemical architecture.

Physicochemical and Spectroscopic Profile

Precise experimental data for 2-Bromo-3-ethoxycyclopent-2-enone is not extensively published. The following data is a combination of information from chemical suppliers and predicted values based on structurally similar analogues, such as 2-bromo-3-methyl-2-cyclopenten-1-one.[3][4]

Physical and Chemical Properties

| Property | Value / Information | Source |

| CAS Number | 226703-16-8 | [5] |

| Molecular Formula | C₇H₉BrO₂ | Calculated |

| Molecular Weight | 205.05 g/mol | Calculated |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | 285.1 °C at 760 mmHg | [6] |

| Density | 1.511 g/cm³ | [6] |

| Flash Point | 126.2 °C | [6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMF). | - |

Spectroscopic Characterization (Predicted)

No definitive, published spectra for 2-Bromo-3-ethoxycyclopent-2-enone are available. The following table outlines the expected spectroscopic characteristics based on the analysis of its functional groups and data from analogous compounds.[7][8]

| Spectroscopy | Expected Signature |

| ¹H NMR | δ (ppm): • ~4.2-4.5 (q, 2H): -O-CH₂ -CH₃ • ~2.8-3.0 (m, 2H): Allylic CH₂ at C5 • ~2.4-2.6 (m, 2H): CH₂ at C4 • ~1.3-1.5 (t, 3H): -O-CH₂-CH₃ |

| ¹³C NMR | δ (ppm): • ~195-205: Carbonyl carbon (C1) • ~160-170: C3 bearing the ethoxy group • ~110-120: C2 bearing the bromine atom • ~65-75: -O -CH₂-CH₃ • ~30-40: C4 and C5 methylene carbons • ~14-16: -O-CH₂-CH₃ |

| IR Spectroscopy | ν (cm⁻¹): • ~1700-1725: C=O stretch (conjugated ketone) • ~1620-1650: C=C stretch (enol ether) • ~1200-1250: C-O stretch (enol ether) |

Synthesis and Purification

A robust synthesis of 2-Bromo-3-ethoxycyclopent-2-enone can be logically designed via a two-step sequence starting from 1,3-cyclopentanedione. This approach involves the formation of an enol ether, which is a more stable and isolable intermediate than the corresponding enol, followed by selective bromination at the electron-rich α-position.

Synthetic Workflow

The proposed synthesis proceeds as follows:

-

O-Alkylation: Reaction of 1,3-cyclopentanedione with an ethylating agent (e.g., triethyl orthoformate) under acidic catalysis yields 3-ethoxycyclopent-2-enone. This step transforms the β-dicarbonyl system into a stable enone.[9]

-

Bromination: The resulting 3-ethoxycyclopent-2-enone is then subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS), which selectively installs a bromine atom at the C2 position.

Experimental Protocol: Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone

Step 1: Synthesis of 3-ethoxycyclopent-2-enone from 1,3-cyclopentanedione

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,3-cyclopentanedione (1.0 equiv), triethyl orthoformate (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv).

-

Add anhydrous toluene to the flask to create a slurry.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.

-

Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The crude 3-ethoxycyclopent-2-enone can often be used in the next step without further purification. If necessary, purify by vacuum distillation.

Step 2: Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone

-

In a flask protected from light, dissolve the crude 3-ethoxycyclopent-2-enone (1.0 equiv) in an anhydrous solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of a radical initiator like AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

-

Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct and wash the filter cake with CCl₄.

-

Wash the combined organic filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-3-ethoxycyclopent-2-enone.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-3-ethoxycyclopent-2-enone lies in its capacity to undergo a variety of transformations, primarily leveraging the vinyl bromide moiety for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a highly effective method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6][10] The vinyl bromide of our target compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position.

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A Pd(0) species is the active catalyst.[11] A phosphine ligand (e.g., PPh₃ or more specialized Buchwald ligands) is required to stabilize the palladium center and facilitate the catalytic cycle. A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the organoboron species for the transmetalation step.[11] Aprotic solvents like dioxane or toluene are commonly used to prevent protodeboronation of the boronic acid.

Protocol: General Procedure for Suzuki Coupling

-

Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-ethoxycyclopent-2-enone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).[12]

-

Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane) via syringe.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Heck-Mizoroki Reaction

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene, providing a powerful method for C-C bond formation.[13][14] This allows for the introduction of alkenyl substituents at the C2 position of the cyclopentenone ring.

Causality in Protocol Design: The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[15] It requires a palladium catalyst, a base (often an amine like triethylamine or an inorganic base like potassium carbonate) to neutralize the HBr formed, and a suitable solvent (e.g., DMF, NMP, or acetonitrile).[13] Phosphine ligands are often used to improve catalyst stability and reactivity.

Protocol: General Procedure for Heck Reaction

-

Vessel Preparation: To a dry Schlenk flask, add 2-Bromo-3-ethoxycyclopent-2-enone (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, 2.0 equiv).[16]

-

Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

-

Degassing: Degas the mixture thoroughly as described for the Suzuki coupling.

-

Reaction: Heat the mixture (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue via flash column chromatography to isolate the coupled product.[16]

Nucleophilic Vinylic Substitution

Unlike saturated alkyl halides which undergo Sₙ1 or Sₙ2 reactions, nucleophilic substitution on vinyl halides is more challenging and typically proceeds through an addition-elimination mechanism.[17][18] The electron-withdrawing carbonyl group in 2-Bromo-3-ethoxycyclopent-2-enone activates the double bond for nucleophilic attack, making this transformation feasible.

Mechanism Rationale: A direct Sₙ2 backside attack is impossible due to the steric hindrance of the ring. An Sₙ1 mechanism is unfavorable because it would require the formation of a high-energy vinyl cation. Therefore, the most plausible pathway is the attack of the nucleophile at the C2 carbon, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer-like complex). Subsequent elimination of the bromide ion restores the double bond and yields the substituted product.[19]

Safety and Handling

As a halogenated α,β-unsaturated ketone, 2-Bromo-3-ethoxycyclopent-2-enone should be handled with care, assuming it possesses properties of related hazardous compounds.[3][20]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Hazards:

-

Toxicity: The toxicological properties have not been fully investigated. Halogenated ketones are often lachrymatory (tear-inducing) and can be irritants to the skin, eyes, and respiratory tract.[20]

-

Flammability: While it has a high flash point, it should be kept away from open flames and sources of ignition.[6]

-

Reactivity: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Bromo-3-ethoxycyclopent-2-enone is a highly functionalized and synthetically versatile intermediate. Its unique arrangement of a vinyl bromide, an enol ether, and a conjugated ketone provides chemists with a powerful platform for constructing complex molecular architectures. The ability to readily participate in cornerstone reactions like the Suzuki-Miyaura and Heck couplings makes it an invaluable tool for introducing molecular diversity. A thorough understanding of its reactivity, coupled with careful handling, will enable researchers in drug discovery and materials science to unlock its full potential in the synthesis of novel and valuable compounds.

References

-

[No Author]. (n.d.). 2-BROMO-3-METHYL-2-CYCLOPENTEN-ONE|80963-36-6. LookChem. Retrieved from [Link]

-

[No Author]. (n.d.). 2-BROMO-3-METHYL-2-CYCLOPENTEN-1-ONE|80963-36-6. LookChem. Retrieved from [Link]

- [No Author]. (n.d.). Process for the production of 1,3-cyclopentanedione. Google Patents.

-

[No Author]. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

[No Author]. (n.d.). Nucleophilic substitution. Wikipedia. Retrieved from [Link]

-

[No Author]. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

-

[No Author]. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Carroll, K. S., & Salsbury, J. R. (2013). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chemical Communications, 49(78), 8791-8793. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]

-

[No Author]. (n.d.). Mastering the Synthesis of 1,3-Cyclopentanedione: Methods and Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Harmata, M., & Tata, R. R. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]

-

[No Author]. (n.d.). [Nucleophilic substitution] Why is B the correct answer. Reddit. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylcyclopent-2-enone. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl-. NIST WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

[No Author]. (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. Royal Society of Chemistry. Retrieved from [Link]

-

Stoyanov, S., & Antonov, L. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 1(2), 233-242. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylcyclopent-2-en-1-one. Retrieved from [Link]

-

Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]

Sources

- 1. Cyclopentenone synthesis [organic-chemistry.org]

- 2. 2-Bromo-3-ethoxycyclopent-2-enone | 226703-16-8 | Benchchem [benchchem.com]

- 3. 2-BROMO-3-METHYL-2-CYCLOPENTEN-1-ONE|80963-36-6|lookchem [lookchem.com]

- 4. 2-Bromo-3-methyl-2-cyclopenten-1-one | C6H7BrO | CID 4437009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-3-ethoxycyclopent-2-enone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

2-Bromo-3-ethoxycyclopent-2-enone, bearing the CAS number 226703-16-8, is a highly functionalized cyclopentenone derivative. This molecule, while not extensively documented in publicly accessible literature, represents a powerful synthetic intermediate for several reasons. The cyclopentenone core is a prevalent motif in a wide array of biologically active natural products and medicinally important compounds.[1] The strategic placement of a bromine atom and an ethoxy group on this scaffold provides a versatile platform for complex molecular engineering, making it a compound of significant interest to researchers in organic synthesis and drug development.

The α-bromo-α,β-unsaturated ketone moiety serves as a key reactive handle. The bromine atom can act as an excellent leaving group in nucleophilic substitution reactions and is amenable to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.[1] Concurrently, the ethoxy group, as part of a vinyl ether, modulates the electronic properties of the enone system, influencing regioselectivity in addition reactions and providing a latent carbonyl group upon hydrolysis. This dual functionality allows for a high degree of control in synthetic sequences, enabling the construction of densely functionalized and stereochemically complex molecular architectures.

This technical guide provides a comprehensive overview of the available information on 2-Bromo-3-ethoxycyclopent-2-enone, including its synthesis, physicochemical properties, and known applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

While extensive experimental data for 2-Bromo-3-ethoxycyclopent-2-enone is not widely published, some key physicochemical properties can be compiled from available sources and computational predictions.

| Property | Value | Source |

| CAS Number | 226703-16-8 | [2][3] |

| Molecular Formula | C₇H₉BrO₂ | [4] |

| Molecular Weight | 205.05 g/mol | [4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | 285.125 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.511 g/cm³ (Predicted) | [4] |

| Flash Point | 126.24 °C (Predicted) | [4] |

| Refractive Index | 1.523 (Predicted) | [4] |

| LogP | 1.99 (Predicted) | [4] |

Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone

The synthesis of 2-bromo-3-ethoxycyclopent-2-enone can be approached through the bromination of the corresponding 3-ethoxycyclopent-2-enone precursor. A general and reliable method for the α-bromination of enones provides a foundational protocol. A specific procedure for the synthesis of this compound is cited in patent literature, referencing a 1999 article in the Journal of Medicinal Chemistry.[5]

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a 1,3-dicarbonyl compound, which is a common precursor for cyclopentenones.

Caption: Conceptual synthetic pathway to 2-Bromo-3-ethoxycyclopent-2-enone.

Detailed Experimental Protocol (Inferred and Adapted)

While the exact, step-by-step protocol from the primary literature requires access to the specific journal article, a representative procedure for the α-bromination of a similar enone system can be adapted. The following protocol is based on established methods for the synthesis of α-bromoenones and should be considered a starting point for experimental design, with optimization likely required.

Materials:

-

3-Ethoxycyclopent-2-enone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (optional, as a radical initiator)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-ethoxycyclopent-2-enone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents). If the reaction is slow, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-bromo-3-ethoxycyclopent-2-enone.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the vinylic proton signal of the starting material and the appearance of new signals corresponding to the brominated product in the NMR spectra would indicate a successful reaction.

Reactivity and Synthetic Applications

The dual functionality of 2-bromo-3-ethoxycyclopent-2-enone dictates its reactivity, making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur-based substituents. Furthermore, the vinyl bromide moiety is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted cyclopentenone derivatives.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-3-ethoxycyclopent-2-enone | 226703-16-8 | Benchchem [benchchem.com]

- 3. Cyclopentenone synthesis [organic-chemistry.org]

- 4. chemistryviews.org [chemistryviews.org]

- 5. WO2017029601A1 - Heteroaryl derivatives as parp inhibitors - Google Patents [patents.google.com]

The Structural Elucidation of 2-Bromo-3-ethoxycyclopent-2-enone: A Multi-faceted Spectroscopic Approach

Introduction

In the landscape of modern organic synthesis, cyclopentenone scaffolds are of paramount importance, forming the core of numerous biologically active natural products and pharmaceutical agents.[1] The versatility of the enone functionality within a five-membered ring system offers a robust platform for constructing complex molecular architectures.[1] The strategic incorporation of substituents, such as halogens and alkoxy groups, further enhances the synthetic utility of these frameworks. A halogen, like bromine, can act as a leaving group or a handle for cross-coupling reactions, while an alkoxy group can modulate the electronic properties of the enone system, influencing reactivity and regioselectivity.[1]

This technical guide provides an in-depth, multi-pronged strategy for the structural elucidation of a key synthetic intermediate, 2-Bromo-3-ethoxycyclopent-2-enone. By synergistically applying a suite of advanced spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlations), and Ultraviolet-Visible (UV-Vis) Spectroscopy—we will construct a self-validating system for the unambiguous confirmation of its molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the principles and practical application of these methods in structural analysis.

I. Mass Spectrometry (MS): Unveiling the Molecular Formula and Key Fragments

Mass spectrometry serves as the initial and crucial step in structure elucidation, providing the molecular weight and, through high-resolution analysis, the elemental composition of the analyte. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens.

Expected Mass Spectrum of 2-Bromo-3-ethoxycyclopent-2-enone

The molecular formula of 2-Bromo-3-ethoxycyclopent-2-enone is C₇H₉BrO₂. The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, will result in a distinctive molecular ion peak cluster (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a hallmark of a monobrominated compound.

Table 1: Predicted Mass Spectrometry Data for C₇H₉BrO₂

| Feature | Predicted m/z | Interpretation |

| Molecular Ion (M⁺) | 204 | Corresponds to C₇H₉⁷⁹BrO₂ |

| Isotope Peak (M+2) | 206 | Corresponds to C₇H₉⁸¹BrO₂ |

| Key Fragment 1 | 176/178 | Loss of ethylene (C₂H₄) from the ethoxy group via McLafferty rearrangement |

| Key Fragment 2 | 161/163 | Loss of the ethoxy group (•OC₂H₅) |

| Key Fragment 3 | 125 | Loss of bromine (•Br) from the molecular ion |

| Key Fragment 4 | 97 | Loss of both bromine and ethylene |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Causality in Fragmentation

The predicted fragmentation pattern is governed by the inherent stability of the resulting ions and neutral losses. The loss of ethylene is a common pathway for ethyl ethers. The cleavage of the C-Br bond is also expected, leading to a fragment at m/z 125. The relative abundances of these fragments provide a "fingerprint" that can be used to confirm the connectivity of the molecule.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful and rapid tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expected IR Absorption Bands for 2-Bromo-3-ethoxycyclopent-2-enone

The structure of 2-Bromo-3-ethoxycyclopent-2-enone contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum. The conjugation of the carbonyl group with the carbon-carbon double bond is expected to lower the C=O stretching frequency compared to a saturated ketone.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H (sp³) stretching (alkyl) |

| ~1715-1700 | Strong | C=O stretching (conjugated cyclopentenone) |

| ~1640-1620 | Medium | C=C stretching (alkene) |

| ~1250-1200 | Strong | C-O stretching (vinyl ether) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The resulting interferogram is subjected to a Fourier transform to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~2.80 | Triplet (t) | 2H | CH ₂-C=O |

| ~2.50 | Triplet (t) | 2H | CH ₂-C-O |

| ~1.40 | Triplet (t) | 3H | -OCH₂CH ₃ |

The downfield shift of the ethoxy methylene protons (~4.20 ppm) is due to the deshielding effect of the adjacent oxygen atom. The two methylene groups of the cyclopentenone ring are expected to be diastereotopic and will likely appear as two distinct triplets, each integrating to 2H.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms. Carbonyl carbons are particularly deshielded and appear far downfield.

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (C1) |

| ~160 | C -OEt (C3) |

| ~110 | C -Br (C2) |

| ~70 | -OC H₂CH₃ |

| ~35 | C H₂-C=O (C5) |

| ~30 | C H₂-C-O (C4) |

| ~15 | -OCH₂C H₃ |

The chemical shifts are predicted based on the principles of α,β-unsaturated systems and the influence of the electronegative bromine and oxygen atoms. A similar compound, 3-(2-bromoethoxy)cyclopent-2-en-1-one, provides valuable reference data for these predictions.[2]

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. We would expect to see a correlation between the methylene protons of the ethoxy group (~4.20 ppm) and the methyl protons (~1.40 ppm). We would also expect a correlation between the two methylene groups of the cyclopentenone ring (~2.80 and ~2.50 ppm).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would confirm the assignments in Tables 3 and 4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the overall connectivity. Key expected correlations include:

-

The ethoxy methylene protons (~4.20 ppm) to the C3 carbon (~160 ppm) and the ethoxy methyl carbon (~15 ppm).

-

The C4 methylene protons (~2.50 ppm) to the C3, C5, and C=O carbons.

-

The C5 methylene protons (~2.80 ppm) to the C4, C=O, and C2 carbons.

-

NMR Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a 30-45° pulse angle with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

-

2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters as needed for the specific instrument.

Visualization of the Structure Elucidation Workflow

Caption: Workflow for the spectroscopic elucidation of 2-Bromo-3-ethoxycyclopent-2-enone.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Bromo-3-ethoxycyclopent-2-enone, the conjugated enone system is the primary chromophore.

Expected UV-Vis Absorption

The molecule is expected to exhibit a strong absorption band corresponding to the π → π* transition of the conjugated system. Based on Woodward-Fieser rules for enones, the base value for an acyclic or six-membered ring enone is 215 nm. For a five-membered ring enone, the base value is 202 nm. The ethoxy group at the β-position will cause a bathochromic (red) shift of approximately 35 nm.

-

Predicted λₘₐₓ: 202 nm (base) + 35 nm (β-alkoxy) = ~237 nm

A weaker n → π* transition is also expected at a longer wavelength, typically around 300-330 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

V. Synthesis and Conclusion: A Cohesive Structural Narrative

The combined data from these orthogonal spectroscopic techniques provides a robust and self-validating confirmation of the structure of 2-Bromo-3-ethoxycyclopent-2-enone.

Caption: Convergence of data from multiple spectroscopic techniques to confirm the final structure.

The mass spectrum establishes the elemental composition and the presence of a single bromine atom. The IR spectrum confirms the presence of the key α,β-unsaturated ketone and ether functional groups. The UV-Vis spectrum corroborates the existence of the conjugated π-system. Finally, and most definitively, the complete set of NMR data (¹H, ¹³C, COSY, HSQC, and HMBC) elucidates the precise atom-to-atom connectivity, leaving no ambiguity as to the final structure. This integrated approach exemplifies a rigorous, field-proven methodology for the structural characterization of novel synthetic compounds, ensuring the highest level of scientific integrity for researchers and drug development professionals.

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.

- SpectraBase. 3-(2-BROMOETHOXY)-CYCLOPENT-2-EN-1-ONE. Wiley-VCH GmbH.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- University of Calgary. Spectroscopy Tutorial: Ketones.

- Michigan State University. Infrared Spectroscopy.

- BenchChem. (n.d.). 2-Bromo-3-ethoxycyclopent-2-enone.

Sources

Spectroscopic Characterization of 2-Bromo-3-ethoxycyclopent-2-enone: A Predictive Technical Guide

Introduction: The Synthetic Utility of Functionalized Cyclopentenones

Cyclopentenone scaffolds are foundational structural motifs in a multitude of biologically active natural products and medicinally significant compounds.[1] The enone functionality within this five-membered ring system offers a versatile platform for a wide array of chemical transformations.[1] The strategic incorporation of substituents, such as a bromine atom and an ethoxy group, as in 2-bromo-3-ethoxycyclopent-2-enone, significantly enhances its synthetic potential. The bromine atom can serve as a leaving group or a handle for cross-coupling reactions, while the ethoxy group modulates the electronic properties of the enone system, influencing the regioselectivity of subsequent reactions.[1]

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral characteristics of 2-bromo-3-ethoxycyclopent-2-enone. These predictions are based on established chemical shift and absorption frequency ranges for analogous functional groups and structural motifs found in similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the electronic environment of the protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are outlined below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Methylene (C4-H₂) | ~ 2.4 - 2.7 | Triplet (t) | 2H | Protons on the carbon adjacent to the carbonyl group are deshielded. They are split by the neighboring methylene protons at C5. |

| Methylene (C5-H₂) | ~ 2.8 - 3.1 | Triplet (t) | 2H | Protons on the carbon adjacent to the double bond and the carbonyl group are deshielded. They are split by the neighboring methylene protons at C4. |

| Methylene (ethoxy -CH₂-) | ~ 4.0 - 4.3 | Quartet (q) | 2H | Protons on the carbon attached to the oxygen are significantly deshielded. They are split by the three protons of the methyl group. |

| Methyl (ethoxy -CH₃) | ~ 1.3 - 1.5 | Triplet (t) | 3H | These protons are in a typical alkyl region and are split by the neighboring methylene protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-3-ethoxycyclopent-2-enone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the types of carbon atoms present.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~ 190 - 205 | The carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[2] |

| Vinylic (C2-Br) | ~ 115 - 125 | The carbon bearing the bromine atom is deshielded by the halogen and is part of the double bond. |

| Vinylic (C3-O) | ~ 160 - 170 | The carbon attached to the oxygen of the ethoxy group is significantly deshielded due to the electronegativity of oxygen and its position in the conjugated system. |

| Methylene (C4) | ~ 30 - 40 | The methylene carbon adjacent to the carbonyl group is in a typical range for such a position. |

| Methylene (C5) | ~ 35 - 45 | The methylene carbon adjacent to the vinylic carbon is slightly more deshielded. |

| Methylene (ethoxy -CH₂-) | ~ 65 - 75 | The carbon attached to the oxygen is significantly deshielded.[2] |

| Methyl (ethoxy -CH₃) | ~ 14 - 18 | This methyl carbon is in a typical aliphatic region.[2] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Tune and shim the instrument for ¹³C observation.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| C=O (carbonyl) | 1710 - 1730 | Stretch |

| C=C (alkene) | 1620 - 1650 | Stretch |

| C-O (ether) | 1050 - 1150 | Stretch |

| C-Br | 500 - 600 | Stretch |

| C-H (sp³) | 2850 - 3000 | Stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent (e.g., CHCl₃) and the spectrum acquired in a solution cell.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or the pure solvent should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 2-bromo-3-ethoxycyclopent-2-enone (C₇H₉BrO). A characteristic feature will be the presence of two peaks of nearly equal intensity for the molecular ion, M⁺ and (M+2)⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Predicted Molecular Weight:

-

For C₇H₉⁷⁹BrO: 204.98 g/mol

-

For C₇H₉⁸¹BrO: 206.98 g/mol

-

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃)

-

Loss of the bromine atom (-Br)

-

Loss of ethylene (-CH₂CH₂) from the ethoxy group.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: An appropriate ionization technique should be chosen. Electron Ionization (EI) is a common method that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure

To aid in the interpretation of the predicted spectral data, the molecular structure of 2-bromo-3-ethoxycyclopent-2-enone is presented below.

Caption: Molecular structure of 2-bromo-3-ethoxycyclopent-2-enone.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-bromo-3-ethoxycyclopent-2-enone. The outlined ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for any researcher working with this compound or similar structures. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

- Vertex AI Search. (n.d.). A BIT ABOUT 13C NMR.

- Benchchem. (n.d.). 2-Bromo-3-ethoxycyclopent-2-enone | 226703-16-8.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- (n.d.). Infrared Spectroscopy.

Sources

Physical characteristics of 2-Bromo-3-ethoxycyclopent-2-enone

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-3-ethoxycyclopent-2-enone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-3-ethoxycyclopent-2-enone (CAS No. 226703-16-8), a versatile synthetic intermediate with significant potential in drug discovery and development. The cyclopentenone scaffold is a core structural motif in numerous biologically active natural products, and the strategic incorporation of a bromine atom and an ethoxy group offers a rich platform for a variety of chemical transformations.[1] This document details the compound's physicochemical characteristics, spectroscopic signature, a proposed synthetic pathway, reactivity profile, and essential safety and handling protocols. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Functionalized Cyclopentenones

Cyclopentenone frameworks are pivotal structural motifs in a vast array of biologically active natural products and medicinally important compounds.[1] Their prevalence stems from the diverse reactivity of the enone functionality, which allows for a multitude of chemical transformations. The five-membered ring system, coupled with the conjugated system of a double bond and a ketone, provides a versatile platform for the construction of complex molecular architectures.[1]

The strategic placement of halogen and alkoxy groups on the cyclopentenone ring, as seen in 2-Bromo-3-ethoxycyclopent-2-enone, significantly amplifies its synthetic potential. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Concurrently, the ethoxy group modulates the electronic properties of the enone system, influencing the regioselectivity of subsequent reactions.[1] This dual functionalization provides a powerful tool for chemists to orchestrate complex synthetic sequences with high levels of control, making this molecule a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 2-Bromo-3-ethoxycyclopent-2-enone is presented in Table 1. While a comprehensive set of experimentally determined data for this specific molecule is not fully available in the literature, the provided values are based on reliable sources and predictive models.

| Property | Value | Source |

| CAS Number | 226703-16-8 | Echemi[5] |

| Molecular Formula | C₇H₉BrO₂ | Echemi[5] |

| Molecular Weight | 205.05 g/mol | Echemi[5] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | |

| Melting Point | Not experimentally determined. The related compound, 2-Bromo-3-methyl-2-cyclopenten-1-one, has a melting point of 53-56 °C.[2][6] | |

| Boiling Point | 285.125 °C at 760 mmHg | Echemi[5] |

| Density | 1.511 g/cm³ | Echemi[5] |

| Refractive Index | 1.523 | Echemi[5] |

| Flash Point | 126.24 °C | Echemi[5] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy group and the two methylene groups of the cyclopentenone ring.

-

Ethoxy Group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.2 ppm (2H, -OCH₂-).

-

Cyclopentenone Ring: Two multiplets in the range of 2.5-3.0 ppm, each integrating to 2H, corresponding to the two diastereotopic methylene protons of the cyclopentenone ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework. Based on typical chemical shift values for substituted cyclopentenones, the following peaks are anticipated:

-

Carbonyl Carbon (C=O): A signal in the downfield region, around 195-205 ppm.

-

Vinylic Carbons: The carbon bearing the bromine (C-Br) is expected around 120-130 ppm, while the carbon attached to the ethoxy group (C-OEt) will be further downfield, likely in the 155-165 ppm range.

-

Ethoxy Group: The -OCH₂- carbon should appear around 65-75 ppm, and the -CH₃ carbon at approximately 15 ppm.

-

Cyclopentenone Ring Methylene Carbons: Two distinct signals for the two methylene carbons are expected in the 30-40 ppm range.

Caption: Predicted ¹³C NMR chemical shift ranges for 2-Bromo-3-ethoxycyclopent-2-enone.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1715-1735 cm⁻¹, characteristic of an α,β-unsaturated five-membered ring ketone.[7]

-

C=C Stretch: A medium to strong absorption band around 1600-1650 cm⁻¹ is anticipated for the carbon-carbon double bond of the enone system.

-

C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ corresponding to the vinyl ether C-O bond.

-

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching of the methylene and methyl groups.[8]

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z = 204 and 206, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[9][10]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺), the ethoxy group ([M-OEt]⁺), and ethene from the ethoxy group via a McLafferty-type rearrangement. Cleavage of the cyclopentenone ring is also possible.[5]

Synthesis and Purification

A plausible and efficient synthetic route to 2-Bromo-3-ethoxycyclopent-2-enone can be envisioned starting from 2-cyclopenten-1-one. This multi-step synthesis involves initial bromination followed by the introduction of the ethoxy group.

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Bromo-2-cyclopenten-1-one

This step is based on a known procedure for the bromination of 2-cyclopenten-1-one.[11][12]

-

Dissolve 2-cyclopenten-1-one (1.0 eq.) in carbon tetrachloride in a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of bromine (1.1 eq.) in carbon tetrachloride dropwise over 1 hour, maintaining the temperature at 0 °C.

-

Subsequently, add a solution of triethylamine (1.5 eq.) in carbon tetrachloride dropwise over 1 hour with vigorous stirring at 0 °C.

-

Continue stirring for an additional 2 hours at room temperature.

-

Filter the resulting suspension and wash the filtrate with 2 N HCl, saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford 2-bromo-2-cyclopenten-1-one as a white crystalline solid.[11]

Step 2: Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone

This step involves the reaction of the enone with an ethoxylating agent. A possible approach is the reaction with ethyl orthoformate in the presence of an acid catalyst.

-

To a solution of 2-bromo-2-cyclopenten-1-one (1.0 eq.) in ethanol, add ethyl orthoformate (1.2 eq.) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Bromo-3-ethoxycyclopent-2-enone.

Caption: Proposed synthetic workflow for 2-Bromo-3-ethoxycyclopent-2-enone.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in 2-Bromo-3-ethoxycyclopent-2-enone dictates its reactivity, making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution

The bromine atom at the vinylic position is susceptible to nucleophilic substitution, although this typically requires harsher conditions or metal catalysis compared to alkyl halides.[13] The presence of the electron-donating ethoxy group can further influence the reactivity of the C-Br bond.

Cross-Coupling Reactions

The vinyl bromide moiety is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[2][3][4] These reactions allow for the facile introduction of a wide range of alkyl, aryl, and alkynyl substituents at the C-2 position, providing a powerful tool for generating molecular diversity.

Reactions of the Enone System

The α,β-unsaturated ketone system is a classic Michael acceptor, susceptible to conjugate addition by a variety of soft nucleophiles. The regioselectivity of this addition can be influenced by the electronic nature of the substituents at the C-2 and C-3 positions.

Caption: General reactivity profile of 2-Bromo-3-ethoxycyclopent-2-enone.

Safety, Handling, and Storage

Specific toxicological data for 2-Bromo-3-ethoxycyclopent-2-enone are not available. However, based on its structure as a halogenated organic compound and a potential irritant, appropriate safety precautions should be taken.[14][15]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid contact with skin and eyes, and avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store separately from strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Bromo-3-ethoxycyclopent-2-enone is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a reactive vinyl bromide and a modulating ethoxy group on a cyclopentenone core offers multiple avenues for the construction of complex and diverse molecular architectures. This guide provides a foundational understanding of its physicochemical properties, spectroscopic characteristics, and reactivity, which should aid researchers in its effective and safe utilization in their synthetic endeavors.

References

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]

-

Biswas, S., & Weix, D. J. (2013). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. The Journal of organic chemistry, 78(22), 11474–11483. [Link]

-

Piancatelli, G. (2022). Piancatelli rearrangement. In Wikipedia. [Link]

-

Ma, D., & Cai, Q. (2008). CuI-Catalyzed Cross-Coupling Reaction of (E)-Vinyl Bromides with Nitrogen-Containing Heterocycles. Synlett, 2008(12), 1823-1826. [Link]

-

D'Auria, M. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12437-12463. [Link]

-

Smith, A. B., III, Branca, S. J., Guaciaro, M. A., Wovkulich, P. M., & Korn, A. (1981). 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses, 60, 69. [Link]

-

Proprep. (n.d.). What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions, and... Show More. [Link]

-

National Center for Biotechnology Information. (n.d.). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. [Link]

-

Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., Greim, H., Hanifin, J. M., Miyachi, Y., Saurat, J. H., & Sipes, I. G. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 50 Suppl 3, S1–S21. [Link]

-

Sotor, P., & Skraba, P. (2021). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 26(11), 3293. [Link]

-

Axsyn. (n.d.). 2-Cyclopenten-1-one,2-bromo-3-ethoxy-;226703-16-8. [Link]

-

SpectraBase. (n.d.). 3-(2-BROMOETHOXY)-CYCLOPENT-2-EN-1-ONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Sorm, V. (2015). UNIVERSITY OF CALIFORNIA Santa Barbara Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond A. eScholarship.org. [Link]

-

Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. [Link]

-

LookChem. (n.d.). 2-BROMO-3-METHYL-2-CYCLOPENTEN-1-ONE|80963-36-6. [Link]

-

Journal of Basic and Applied Sciences. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Royal Society of Chemistry. (2020). The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization. Organic & Biomolecular Chemistry. [Link]

-

Journal of Research of the National Bureau of Standards. (1947). Infrared absorption spectra of cyclo-hydrocarbons. nvlpubs.nist.gov. [Link]

-

Cacheux, F., Le Goff, G., Ouazzani, J., Bignon, J., Retailleau, P., Marinetti, A., Voituriez, A., & Betzer, J.-F. (2021). The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones. ResearchGate. [Link]

-

Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

-

ChemSec. (n.d.). Halogenated compounds - SIN List. [Link]

-

YouTube. (2025). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. [Link]

-

University of Arizona. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. [Link]

-

Stasyuk, A. J., & Mykhailiuk, P. K. (2021). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry, 15(1), 1-8. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

National Institute for Occupational Safety and Health. (n.d.). Halogenated Linear Cycloalkanes, Cycloalkenes and Aromatics: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. . [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Gauze, G. F., Tormena, C. F., & Rittner, R. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

-

PubChem. (n.d.). 2-Bromo-3-methyl-2-cyclopenten-1-one. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Selective Synthesis of α‐Alkoxy Enones by α‐Addition of Alcohols to Alkynones Using 1,1,1,3,3,3‐Hexafluoroisopropanol and PPh3 as Co‐catalysts. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Reddit. (2014). Why are halogenated chemicals so dangerous to living organisms? : r/askscience. [Link]

-

YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table | PDF | Alkene. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

Sources

- 1. 2-Bromo-3-ethoxycyclopent-2-enone | 226703-16-8 | Benchchem [benchchem.com]

- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 3. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-BROMO-3-METHYL-2-CYCLOPENTEN-1-ONE|80963-36-6|lookchem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. ochem.weebly.com [ochem.weebly.com]

- 10. youtube.com [youtube.com]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. sinlist.chemsec.org [sinlist.chemsec.org]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone: Core Starting Materials and Strategic Synthesis

Introduction: The Strategic Importance of Functionalized Cyclopentenones

Cyclopentenone scaffolds are fundamental structural motifs in a vast array of biologically active natural products and medicinally significant compounds. Their prevalence is a direct result of the versatile reactivity of the enone functionality, which provides a robust platform for constructing complex molecular architectures. The strategic placement of halogen and alkoxy groups onto the cyclopentenone ring dramatically expands its synthetic utility. A bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and as a versatile handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, an alkoxy group, such as the ethoxy moiety in the title compound, modulates the electronic properties of the enone system, influencing the regioselectivity of subsequent reactions. This dual functionalization makes 2-bromo-3-ethoxycyclopent-2-enone a powerful intermediate for the synthesis of novel organic compounds, with current research focused on its reactivity with various nucleophiles and its role in complex synthetic pathways.[1]

This in-depth guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 2-bromo-3-ethoxycyclopent-2-enone, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic routes, provide detailed experimental protocols, and explore the underlying reaction mechanisms.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 2-bromo-3-ethoxycyclopent-2-enone points to a straightforward synthetic pathway commencing from readily available starting materials. The core of the strategy involves the sequential functionalization of a cyclopentane-1,3-dione ring system.

Caption: Retrosynthetic pathway for 2-bromo-3-ethoxycyclopent-2-enone.

This analysis reveals a multi-step synthesis beginning with the Dieckmann condensation of a 1,6-diester to form the cyclopentanone ring, followed by hydrolysis and decarboxylation to yield 1,3-cyclopentanedione. Subsequent bromination and O-alkylation afford the final product.

Part 1: Synthesis of the Core Scaffold: 1,3-Cyclopentanedione

The versatile 1,3-cyclopentanedione is a crucial building block for a wide range of pharmaceutical compounds due to its unique structural features, including two carbonyl groups and acidic methylene protons.[1] While commercially available, its synthesis from fundamental precursors is a valuable process for large-scale applications.

Method 1: The Dieckmann Condensation

A classic and reliable method for the formation of the cyclopentanedione core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[2] For the synthesis of the five-membered ring of 1,3-cyclopentanedione, a 1,6-diester such as diethyl pimelate is the appropriate starting material.

Sources

Reaction mechanism for the formation of 2-Bromo-3-ethoxycyclopent-2-enone

An In-Depth Technical Guide to the Formation of 2-Bromo-3-ethoxycyclopent-2-enone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 2-Bromo-3-ethoxycyclopent-2-enone, a versatile synthetic intermediate. Cyclopentenone frameworks are pivotal structural motifs in numerous biologically active natural products and medicinally significant compounds[1]. The strategic incorporation of both a halogen and an alkoxy group onto this scaffold significantly enhances its synthetic utility, offering dual points for subsequent chemical modification[1]. This document elucidates the synthesis starting from the precursor 1,3-cyclopentanedione, details the core bromination mechanism on the resulting enol ether, explains the causality behind key experimental parameters, and provides a validated experimental protocol for researchers in organic synthesis and drug development.

Synthetic Strategy and Precursor Formation

The synthesis of 2-Bromo-3-ethoxycyclopent-2-enone is most effectively approached in a two-step sequence starting from 1,3-cyclopentanedione. The initial and critical step is the selective formation of the enol ether, 3-ethoxycyclopent-2-enone. This transformation is crucial as it de-symmetrizes the molecule and activates the C2 position for regioselective electrophilic attack.

From 1,3-Dione to Enol Ether: Activating the Scaffold

1,3-Cyclopentanedione exists in equilibrium with its more stable enol form[2]. This inherent enolic character is exploited to form a stable enol ether. The reaction involves treating the dione with an ethanol source under acidic conditions, typically with an acid catalyst, to drive the formation of the ethoxy enone via a dehydration process. This precursor, 3-ethoxycyclopent-2-enone, serves as the direct substrate for the subsequent bromination step[3].

The overall workflow from the readily available starting material to the target molecule is depicted below.

Figure 2. Reaction mechanism for the bromination of 3-ethoxycyclopent-2-enone.

Causality Behind Experimental Choices

The selection of reagents and conditions is paramount for achieving high yield and selectivity.

| Parameter | Choice & Rationale |

| Brominating Agent | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS): Br₂ is a common and effective source of electrophilic bromine. NBS can also be used and is sometimes preferred as it is a solid that is easier to handle and can maintain a low, steady concentration of Br₂ in the reaction mixture, potentially reducing side reactions.[4] |

| Solvent | Chlorinated Solvents (CH₂Cl₂ or CCl₄): These are often chosen because they are inert to the reaction conditions and effectively dissolve both the organic substrate and the bromine.[5][6] Acetic acid can also be used as a solvent, which can serve to catalyze enol formation in standard ketone halogenations, although this is less critical when starting with an enol ether.[4] |

| Base | Triethylamine (Et₃N): The inclusion of a non-nucleophilic base is crucial for two reasons. First, it scavenges the HBr produced during the reaction, preventing it from catalyzing unwanted side reactions. Second, it actively participates in the final elimination step, ensuring a rapid and efficient conversion to the final product.[5][6] |

| Temperature | Low Temperature (0 °C): The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the rate of the exothermic bromination reaction. This helps to minimize the formation of over-brominated or other side products. The reaction may then be allowed to warm to room temperature to ensure completion.[5][6] |

Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the α-bromination of cyclopentenone systems.[5][6][7]

Materials:

-

3-Ethoxycyclopent-2-enone (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Molecular Bromine (Br₂) (1.05 - 1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

1M HCl solution

-

Saturated Na₂S₂O₃ solution

-

Saturated NaHCO₃ solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Setup: In a well-ventilated fume hood, a three-necked round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and an addition funnel. The system is kept under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolution: 3-Ethoxycyclopent-2-enone is dissolved in dichloromethane.

-

Cooling: The solution is cooled to 0 °C using an ice-water bath.

-

Bromine Addition: A solution of bromine in dichloromethane is added dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly. The characteristic red-brown color of bromine should be observed.

-

Base Addition: Following the bromine addition, a solution of triethylamine in dichloromethane is added dropwise while maintaining the temperature at 0 °C. The reaction mixture may change color, and a precipitate of triethylammonium bromide (Et₃N·HBr) may form.[6]

-

Reaction Completion: After the addition is complete, the reaction is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is diluted with dichloromethane and transferred to a separatory funnel. It is washed sequentially with 1M HCl, saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and finally brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure 2-Bromo-3-ethoxycyclopent-2-enone.

Conclusion

The synthesis of 2-Bromo-3-ethoxycyclopent-2-enone is a robust and well-understood transformation rooted in the fundamental principles of electrophilic addition to an electron-rich olefin. The key to the reaction's success is the use of the 3-ethoxycyclopent-2-enone precursor, which activates the C2 position for highly regioselective bromination. By carefully controlling experimental parameters such as temperature and the stoichiometric addition of a non-nucleophilic base, this versatile synthetic building block can be prepared in high yield. This guide provides the mechanistic understanding and practical knowledge necessary for researchers to confidently apply this methodology in the pursuit of complex molecular targets.

References

-

Title: Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL: [Link]

-

Title: α-Bromination of linear enals and cyclic enones Source: ResearchGate URL: [Link]

-

Title: A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones Source: ResearchGate URL: [Link]

-

Title: Alpha Bromination Source: YouTube URL: [Link]

-

Title: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Alpha Halogenation of Enols and Enolates Source: Chemistry Steps URL: [Link]

-

Title: 2-hydroxymethyl-2-cyclopentenone Source: Organic Syntheses URL: [Link]

-

Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate Source: ResearchGate URL: [Link]

-

Title: 1,3-Cyclopentanedione Source: Wikipedia URL: [Link]

-

Title: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate Source: Organic Syntheses URL: [Link]

-

Title: Reactions and Mechanisms Source: Master Organic Chemistry URL: [Link]

-

Title: Reactions of β-keto-enol ethers with bromine in aqueous solution Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

Sources

- 1. 2-Bromo-3-ethoxycyclopent-2-enone | 226703-16-8 | Benchchem [benchchem.com]

- 2. 1,3-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 3. Synthesis routes of 3-Isopropyl-2-cyclopenten-1-one [benchchem.com]